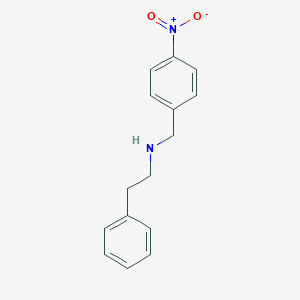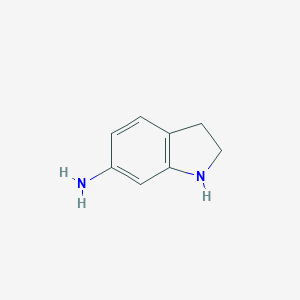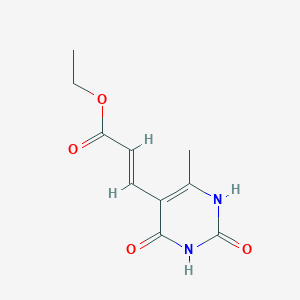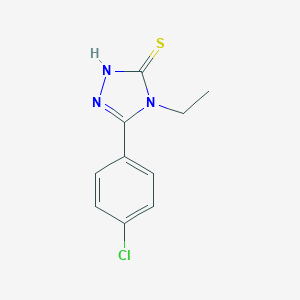
N-(4-nitrobenzyl)-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrobenzyl)-2-phenylethanamine, commonly known as NBPEA, is a synthetic compound that belongs to the class of phenethylamines. It is structurally similar to amphetamine and phenylethylamine, which are known to have psychoactive effects. NBPEA has gained attention from researchers due to its potential use in scientific research applications.
Scientific Research Applications
NBPEA has shown potential in scientific research applications such as drug discovery, neuropharmacology, and behavioral studies. It has been used as a tool compound to investigate the role of trace amine-associated receptors (TAARs) in the brain. TAARs are a class of G protein-coupled receptors that are involved in the modulation of neurotransmitter release. NBPEA has been shown to activate TAAR1, which has led to further research on the potential therapeutic applications of TAAR1 agonists.
Mechanism of Action
NBPEA acts as a TAAR1 agonist, which means it binds to and activates TAAR1. This leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The activation of TAAR1 by NBPEA has been shown to increase locomotor activity and induce hyperthermia in mice.
Biochemical and physiological effects:
The biochemical and physiological effects of NBPEA are similar to those of amphetamine and phenylethylamine. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased energy, alertness, and euphoria. NBPEA has also been shown to increase heart rate and blood pressure in animals.
Advantages and Limitations for Lab Experiments
One advantage of using NBPEA in lab experiments is that it is a potent and selective TAAR1 agonist. This makes it a useful tool compound for investigating the role of TAAR1 in the brain. However, one limitation is that NBPEA has not been extensively studied in humans, so its effects on human physiology and behavior are not well understood.
Future Directions
There are several future directions for research on NBPEA. One direction is to investigate the potential therapeutic applications of TAAR1 agonists. TAAR1 has been implicated in the regulation of mood, addiction, and metabolism, so TAAR1 agonists may have potential as treatments for depression, addiction, and obesity. Another direction is to investigate the effects of NBPEA on human physiology and behavior. This could include studies on the safety and efficacy of NBPEA as a potential treatment for various disorders. Finally, further research on the structure-activity relationship of NBPEA could lead to the development of more potent and selective TAAR1 agonists.
Conclusion:
In conclusion, NBPEA is a synthetic compound that has gained attention from researchers due to its potential use in scientific research applications. It acts as a TAAR1 agonist and has been shown to increase the release of neurotransmitters in the brain, leading to increased energy, alertness, and euphoria. NBPEA has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, NBPEA has the potential to be a useful tool compound in the investigation of the role of TAAR1 in the brain and could have potential therapeutic applications in the future.
Synthesis Methods
The synthesis of NBPEA involves the reaction of 4-nitrobenzyl chloride with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields NBPEA as a white solid. The purity of NBPEA can be increased by recrystallization.
properties
CAS RN |
355383-03-8 |
|---|---|
Product Name |
N-(4-nitrobenzyl)-2-phenylethanamine |
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H16N2O2/c18-17(19)15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
InChI Key |
LPDSUAWLUYIRIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)
![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B187350.png)
![5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B187351.png)
![ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B187354.png)

![2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B187358.png)

![2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B187362.png)

![2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B187367.png)

